4-N-cyclopentyl-5-nitropyrimidine-4,6-diamine
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Overview
Description
4-N-cyclopentyl-5-nitropyrimidine-4,6-diamine is a chemical compound with the molecular formula C10H14N6O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a cyclopentyl group attached to the nitrogen atom at the 4-position and a nitro group at the 5-position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-cyclopentyl-5-nitropyrimidine-4,6-diamine typically involves the nitration of a pyrimidine precursor followed by the introduction of the cyclopentyl group. One common method involves the following steps:
Nitration: The pyrimidine precursor is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Cyclopentylation: The nitrated intermediate is then reacted with cyclopentylamine under basic conditions to introduce the cyclopentyl group at the 4-position.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-N-cyclopentyl-5-nitropyrimidine-4,6-diamine undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino groups at the 4 and 6 positions can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Reduction: 4-N-cyclopentyl-5-aminopyrimidine-4,6-diamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-N-cyclopentyl-5-nitropyrimidine-4,6-diamine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving abnormal cell proliferation.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-N-cyclopentyl-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the amino groups can form hydrogen bonds with target proteins, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 4-N-cyclopentyl-5-aminopyrimidine-4,6-diamine
- 4-N-cyclopentyl-5-chloropyrimidine-4,6-diamine
- 4-N-cyclopentyl-5-bromopyrimidine-4,6-diamine
Uniqueness
4-N-cyclopentyl-5-nitropyrimidine-4,6-diamine is unique due to the presence of both a cyclopentyl group and a nitro group on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-N-cyclopentyl-5-nitropyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O2/c10-8-7(14(15)16)9(12-5-11-8)13-6-3-1-2-4-6/h5-6H,1-4H2,(H3,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYCSEWHAADANS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC=NC(=C2[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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